molecular formula C20H17Cl2F3N4O B2823697 N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 333765-56-3

N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer B2823697
CAS-Nummer: 333765-56-3
Molekulargewicht: 457.28
InChI-Schlüssel: JSDYNQIYFSJUMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2F3N4O and its molecular weight is 457.28. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research has explored the synthesis of compounds with structures similar to N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, focusing on their potential antitumor activities. One study involved the synthesis of a compound with similar structural features and assessed its antitumor effects, finding promising results (Z. Xin, 2012). This suggests potential applications of these compounds in cancer research and therapy.

Heterocyclic Synthesis and Structural Studies

The compound's core structure has been utilized in the synthesis of various heterocyclic compounds. Studies have investigated regioselective synthesis processes, contributing to the field of heterocyclic chemistry and offering insights into new synthetic methods. For example, a study conducted by Miha Drev et al. (2014) examined the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Drev et al., 2014).

Biological Evaluation as Anticancer and Anti-Inflammatory Agents

Research has also focused on evaluating similar compounds for their biological activities, particularly as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized and evaluated a series of novel pyrazolopyrimidines derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). This highlights the potential therapeutic applications of these compounds.

Applications in Organic Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives using the core structure of the compound has been a significant area of research. This includes exploring efficient cyclization methods and developing new synthetic routes. For example, Flores et al. (2006) synthesized a series of related pyrimidines, demonstrating the compound's utility in organic synthesis (Flores et al., 2006).

Antiviral Activity

The compound and its derivatives have been studied for their antiviral activities, particularly against influenza viruses. Hebishy et al. (2020) described a new route to synthesize novel derivatives and tested them for anti-influenza A virus activity, finding significant antiviral effects (Hebishy et al., 2020).

Cytotoxicity Studies for Cancer Treatment

Further studies have examined the cytotoxicity of related compounds, evaluating their potential as cancer treatments. Hassan et al. (2013, 2014, 2015) conducted several studies on the synthesis and in vitro cytotoxic activity of pyrazolopyrimidines and Schiff bases derived from similar compounds, providing insights into their potential use in cancer therapy (Hassan et al., 2013, Hassan et al., 2014, Hassan et al., 2015).

Eigenschaften

IUPAC Name

N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2F3N4O/c21-13-7-6-11(8-14(13)22)15-9-17(20(23,24)25)29-18(27-15)10-16(28-29)19(30)26-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDYNQIYFSJUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.